![molecular formula C7H13NO4S B575554 环戊烷甲酸,1-[(甲磺酰基)氨基]- (9CI) CAS No. 174602-69-8](/img/no-structure.png)

环戊烷甲酸,1-[(甲磺酰基)氨基]- (9CI)

货号 B575554

CAS 编号:

174602-69-8

分子量: 207.244

InChI 键: KYGMYIZCEKUXGB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

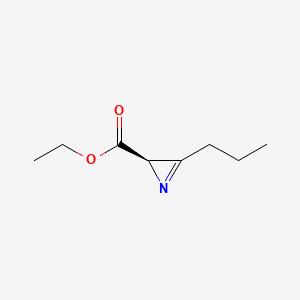

Cyclopentanecarboxylic Acid is an aliphatic cycloalkyl carboxylic acid used in the preparation of amino acids and other biologically active compounds . It is a colorless nonvolatile oil .

Synthesis Analysis

Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached . This structure is responsible for many of the compound’s properties .Physical And Chemical Properties Analysis

Cyclopentanecarboxylic acid has a molar mass of 114.144 g·mol −1 . It appears as a colorless oil with a density of 1.0510 g/cm 3 . It has a melting point of −7 °C (19 °F; 266 K) and a boiling point of 212 °C (414 °F; 485 K) .科学研究应用

不对称合成

- 从市售原料出发,通过一系列步骤实现了氨基-甲基-环戊烷甲酸的不对称合成。该过程包括β-氨基烯丙基酯的 Ireland-Claisen 重排,然后进行闭环复分解、还原和脱保护,展示了环戊烷甲酸衍生物在合成对映体纯化合物中的用途 (Davies et al., 2013).

亲核加成

- 研究了叠氮酸和苯甲胺对 1-(芳磺酰基) 双环丁烷的区域选择性加成,表明即使在羧基衍生物存在的情况下,氮亲核试剂也可以引入到特定位置。该方法可以生成 α-氨基环丁烷羧酸的前体,该前体可以通过羰基化和还原过程进一步转化为二酸 (Gaoni, 1988).

二硫代羧酸的合成

- 已经报道了由环戊酮、二硫化碳和甘氨酸酯合成的 2-(甲氧基-和乙氧基羰基甲亚氨基)环戊烷二硫代甲酸。该合成突出了环戊烷甲酸衍生物在创建具有潜在应用于包括制药在内的各种领域的复杂分子的多功能性 (Fukada & Yamamoto, 1985).

电解离解研究

- 分析了用作药学中间体的环戊烷二甲酸的电解离解。了解离解行为对于理解溶液中生物药学活性形式和非活性形式的分布至关重要,从而影响其药学应用 (Kvaratskhelia et al., 2013).

安全和危害

属性

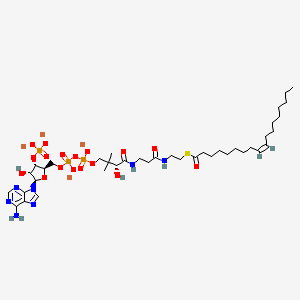

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) involves the reaction of Cyclopentanecarboxylic acid with methylsulfonyl chloride, followed by the reaction of the resulting product with ammonia.", "Starting Materials": ["Cyclopentanecarboxylic acid", "methylsulfonyl chloride", "ammonia"], "Reaction": ["Step 1: Cyclopentanecarboxylic acid is reacted with thionyl chloride to form Cyclopentanecarboxylic acid chloride.", "Step 2: The resulting product from Step 1 is then reacted with methylsulfonyl chloride to form Cyclopentanecarboxylic acid, 1-(methylsulfonyl)chloride.", "Step 3: The product from Step 2 is then reacted with ammonia to form Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)."] } | |

CAS 编号 |

174602-69-8 |

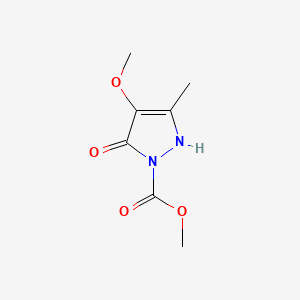

分子式 |

C7H13NO4S |

分子量 |

207.244 |

IUPAC 名称 |

1-(methanesulfonamido)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) |

InChI 键 |

KYGMYIZCEKUXGB-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NC1(CCCC1)C(=O)O |

同义词 |

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [S-(Z)]-(9CI)](/img/structure/B575474.png)

![Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B575479.png)

![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)

![[1,1-Biphenyl]-2,5-diol,4-ethoxy-](/img/structure/B575490.png)